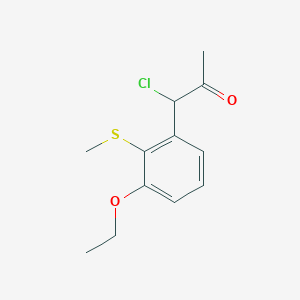![molecular formula C22H30BFO4 B14033795 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14033795.png)
4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic compound that features a fluorine atom, a boron-containing dioxaborolane group, and a pivalate ester. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves multiple steps. One common approach is to start with the appropriate benzoannulene derivative, which is then subjected to fluorination and borylation reactions. The final step involves esterification with pivalic acid to form the pivalate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity compounds.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borate esters.
Reduction: Reduction reactions can target the fluorine atom or the ester group, resulting in defluorination or reduction to alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for bioactive molecules.
Industry: It is used in the production of advanced materials, such as polymers or electronic components.
作用機序
The mechanism of action of 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with various molecular targets. The boron center can form reversible covalent bonds with diols or other nucleophiles, making it useful in sensor applications. The fluorine atom can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to these similar compounds, 4-Fluoro-9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate stands out due to its unique benzoannulene core and pivalate ester group
特性
分子式 |
C22H30BFO4 |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
[1-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C22H30BFO4/c1-20(2,3)19(25)26-17-13-12-14-15(18(17)24)10-8-9-11-16(14)23-27-21(4,5)22(6,7)28-23/h11-13H,8-10H2,1-7H3 |
InChIキー |
QIXFYXHEAIEYJN-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCCC3=C2C=CC(=C3F)OC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


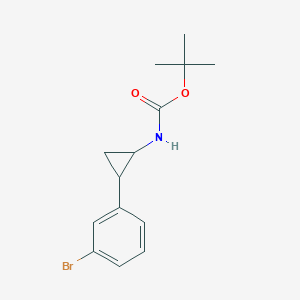

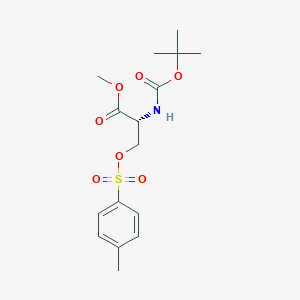
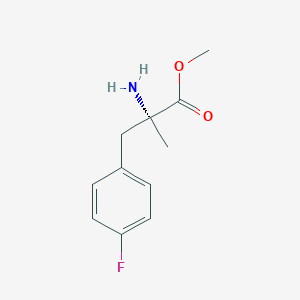
![3-bromo-5-[(2S)-1-tert-butylsulfinylpyrrolidin-2-yl]pyridine](/img/structure/B14033722.png)
![2-Chloro-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B14033727.png)
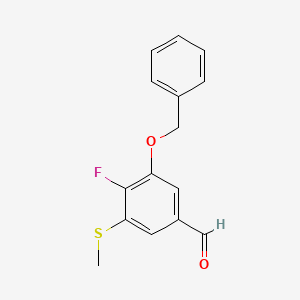
![(3AR,7AS)-1-Cyclopentyl-3-methylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14033740.png)
![2-(4'-Bromo-2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetic acid](/img/structure/B14033745.png)
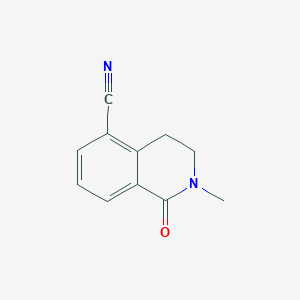
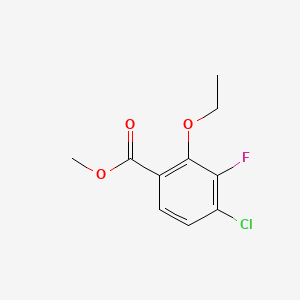
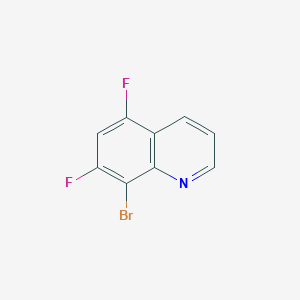
![1,3,5-Triazabicyclo[2.2.1]hepta-2,4-diene,6-amino-2-dimethylamino-](/img/structure/B14033756.png)
